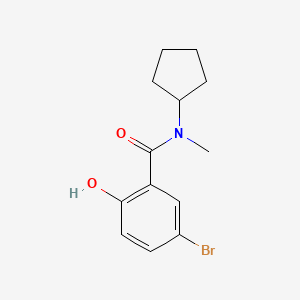
5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. BRL-15572 is a selective inhibitor of the glycogen synthase kinase-3 (GSK-3) enzyme, which plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
作用機序
5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide selectively inhibits GSK-3 by binding to the ATP-binding site of the enzyme. This results in the inhibition of GSK-3 activity, leading to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway. The Wnt/β-catenin pathway plays a crucial role in various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase cell proliferation and survival in vitro and in vivo. This compound has also been shown to enhance the differentiation of neural stem cells into neurons and oligodendrocytes. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide as a research tool is its selectivity for GSK-3. This allows for the specific inhibition of GSK-3 activity without affecting other kinases. This compound also has good bioavailability and can be administered orally, making it a convenient research tool. However, one of the limitations of using this compound is its potential off-target effects, which can lead to unwanted side effects. In addition, the optimal dosage and treatment duration of this compound for different research applications are not well-established.
将来の方向性
There are several future directions for the research on 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide. One direction is to further investigate the potential therapeutic applications of this compound in neurodegenerative diseases, such as Alzheimer's disease, and in cancer. Another direction is to study the potential off-target effects of this compound and to develop more selective inhibitors of GSK-3. In addition, the optimal dosage and treatment duration of this compound for different research applications need to be established. Finally, the development of more efficient synthesis methods for this compound would facilitate its use as a research tool.
合成法
The synthesis method of 5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide involves the reaction of 5-bromo-3-pyridinecarboxylic acid with cyclopentylmethylamine and methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The final product is obtained by purification using column chromatography.
科学的研究の応用
5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide has been extensively used as a research tool to study the role of GSK-3 in various cellular processes. It has been shown to inhibit GSK-3 activity in vitro and in vivo, leading to the activation of downstream signaling pathways, such as the Wnt/β-catenin pathway. This compound has been used to study the role of GSK-3 in neurodegenerative diseases, such as Alzheimer's disease, and in cancer, where GSK-3 is involved in the regulation of cell proliferation and survival.
特性
IUPAC Name |
5-bromo-N-cyclopentyl-N-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15(11-4-2-3-5-11)12(16)9-6-10(13)8-14-7-9/h6-8,11H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUZFRHZFTXONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7503782.png)
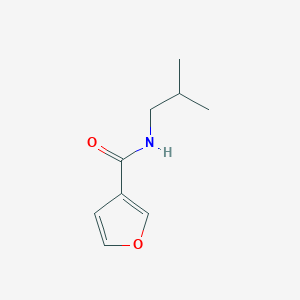
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
![[4-(4-Aminoquinazolin-2-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B7503799.png)

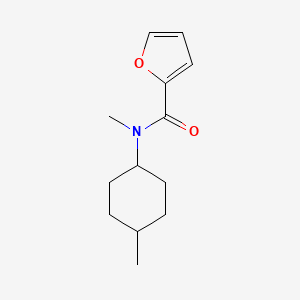
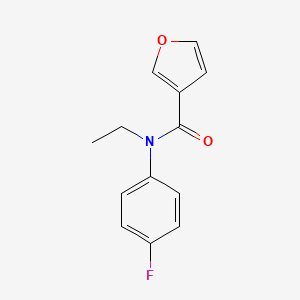
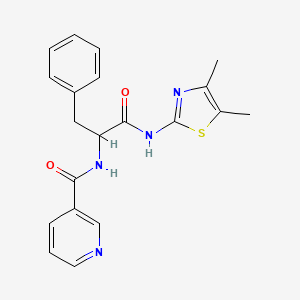
![N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B7503834.png)

